molecular formula C20H26N2O4S B7532276 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide

Cat. No.: B7532276
M. Wt: 390.5 g/mol
InChI Key: GISVTZUEFCLBKM-UHFFFAOYSA-N
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Description

3-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide, also known as EPPMB, is a compound that belongs to the sulfonamide family. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide involves inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and survival. Inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide in lab experiments include its unique properties, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
Conclusion
In conclusion, this compound is a compound that belongs to the sulfonamide family and has been extensively studied for its potential use in various scientific research applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been studied for its potential use in the treatment of neurological disorders and various types of cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide involves the reaction between 3-methoxypropylamine and 3-nitro-4-methylbenzoic acid, followed by reduction of the resulting nitro compound with iron powder. The sulfonamide group is then introduced using ethyl(phenyl)sulfonyl chloride. The final product is obtained after purification through crystallization.

Scientific Research Applications

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-22(18-9-6-5-7-10-18)27(24,25)19-15-17(12-11-16(19)2)20(23)21-13-8-14-26-3/h5-7,9-12,15H,4,8,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISVTZUEFCLBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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